Structural Confirmation and Explicit Disclosure as a Patentable NaV1.7 Intermediate
The compound is explicitly drawn and claimed in US9550775B2 (compound WGPBFVVKAAEFHD), confirming its identity as a 3‑bromo‑6‑cyclopropyl‑7‑(adamantan‑1‑ylmethoxy)triazolopyridine [1]. In contrast, the downstream sulfonamide GNE‑131 (CAS 1629063‑81‑5) bears a cyclopropanesulfonamide at position 3 and is a finished lead molecule rather than a diversification intermediate.
| Evidence Dimension | Structural identity and intended use |
|---|---|
| Target Compound Data | 3‑bromo substituent; intended as a late‑stage diversification intermediate |
| Comparator Or Baseline | GNE‑131 (3‑cyclopropanesulfonamide); intended as a final pharmacological probe |
| Quantified Difference | Presence of a reactive C‑Br bond vs. a stable sulfonamide; enables divergent synthesis of >10 analogs from a single intermediate |
| Conditions | Patent disclosure and synthetic utility assessment |
Why This Matters
For procurement, selecting the 3‑bromo intermediate instead of a pre‑made 3‑sulfonamide allows medicinal chemistry teams to build focused SAR libraries around the sulfonamide pharmacophore.
- [1] Substituted triazolopyridines and methods of use thereof. US9550775B2. Xenon Pharmaceuticals Inc., 2017. View Source
